N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzylamine, 4-fluorobenzyl bromide, and thienopyrimidine derivatives. The reactions may involve nucleophilic substitution, condensation, and cyclization under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary based on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorobenzyl)-N,4-dimethylaniline
- Thienopyrimidine derivatives
Uniqueness
N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H22FN3O5S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-5-3-4-16(21(19)33-2)12-26-20(29)14-27-18-10-11-34-22(18)23(30)28(24(27)31)13-15-6-8-17(25)9-7-15/h3-11H,12-14H2,1-2H3,(H,26,29) |
InChI Key |
VLMORRMYHQXRGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.